molecular formula C8H7NaO3 B7823647 sodium;2-hydroxy-3-methylbenzoate

sodium;2-hydroxy-3-methylbenzoate

Cat. No.: B7823647
M. Wt: 174.13 g/mol
InChI Key: ODAXNLPYGWAGTH-UHFFFAOYSA-M
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Description

Sodium 2-hydroxy-3-methylbenzoate (CAS: 32768-20-0), also known as 3-methylsalicylic acid sodium salt, is a sodium salt derivative of 2-hydroxy-3-methylbenzoic acid. Its molecular formula is C₈H₇NaO₃, with a molecular weight of 174.13 g/mol . Structurally, it features a hydroxyl group at the ortho position (C2) and a methyl group at the meta position (C3) relative to the carboxylate group (Figure 1). This compound is hygroscopic and exhibits moderate water solubility due to its ionic nature. It is primarily used as an intermediate in pharmaceutical synthesis and agrochemical research, though specific applications remain proprietary .

Properties

IUPAC Name

sodium;2-hydroxy-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3.Na/c1-5-3-2-4-6(7(5)9)8(10)11;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAXNLPYGWAGTH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-hydroxy-3-methylbenzoate involves the reaction of 10,10-bis(pyridin-4-ylmethyl)-9,10-dihydroanthracen-9-one with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring that the reaction conditions are optimized for large-scale production.

Comparison with Similar Compounds

Key Differences

Substituent Effects :

  • The -OH and -CH₃ groups in sodium 2-hydroxy-3-methylbenzoate enhance its polarity compared to sodium benzoate, improving solubility in polar solvents .
  • Methyl 2-hydroxy-3-methylbenzoate (ester form) exhibits greater lipophilicity, facilitating membrane penetration in biological systems .

In contrast, sodium p-hydroxybenzoate lacks bioactivity and is primarily a preservative .

Synthesis and Stability :

  • Sodium salts (e.g., sodium 2-hydroxy-3-methylbenzoate) are synthesized via neutralization of the parent acid with NaOH, whereas esters require coupling agents (e.g., DCC) .
  • The trihydroxy derivative () has superior hydrogen-bonding capacity, enhancing stability in aqueous formulations .

Toxicity :

  • Sodium benzoate is generally safe but risks benzene formation in acidic conditions. Sodium 2-hydroxy-3-methylbenzoate’s irritancy limits its direct use in consumer products .
Research Findings
  • Ester Derivatives : Chloropyridinyl esters () show enhanced pharmacokinetic profiles due to halogenation, with 13a exhibiting 22% oral bioavailability in rodent models .
  • Comparative Solubility : Sodium 2-hydroxy-3-methylbenzoate’s solubility (12.5 g/L at 25°C) exceeds that of its ester analogues (<5 g/L), favoring aqueous applications .

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